

Application Note: Immunofluorescence Staining for Mitophagy in WJ460-Treated Cells

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Compound of Interest

Compound Name: WJ460

Cat. No.: B10818631

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Audience: Researchers, scientists, and drug development professionals.

Introduction

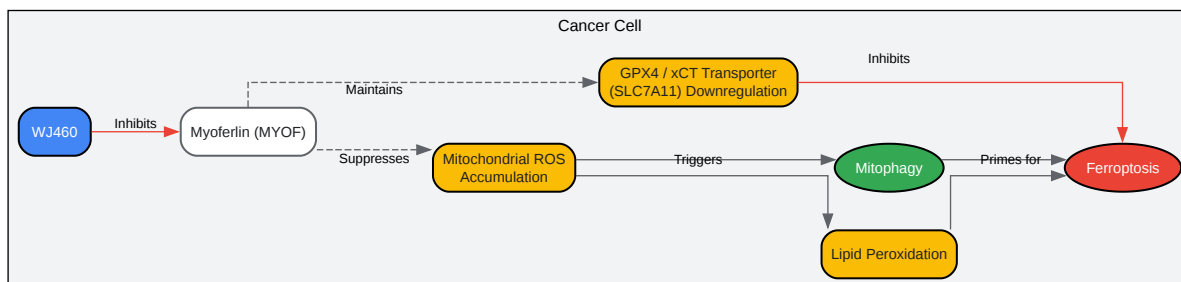
WJ460 is a potent small-molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers and associated with poor prognosis.[1][2] Myoferlin plays a crucial role in multiple cellular processes, including membrane repair, endocytosis, and receptor tyrosine kinase signaling.[1] The inhibition of MYOF by **WJ460** has been shown to induce mitochondrial autophagy (mitophagy), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis in tumor cells.[3][4][5]

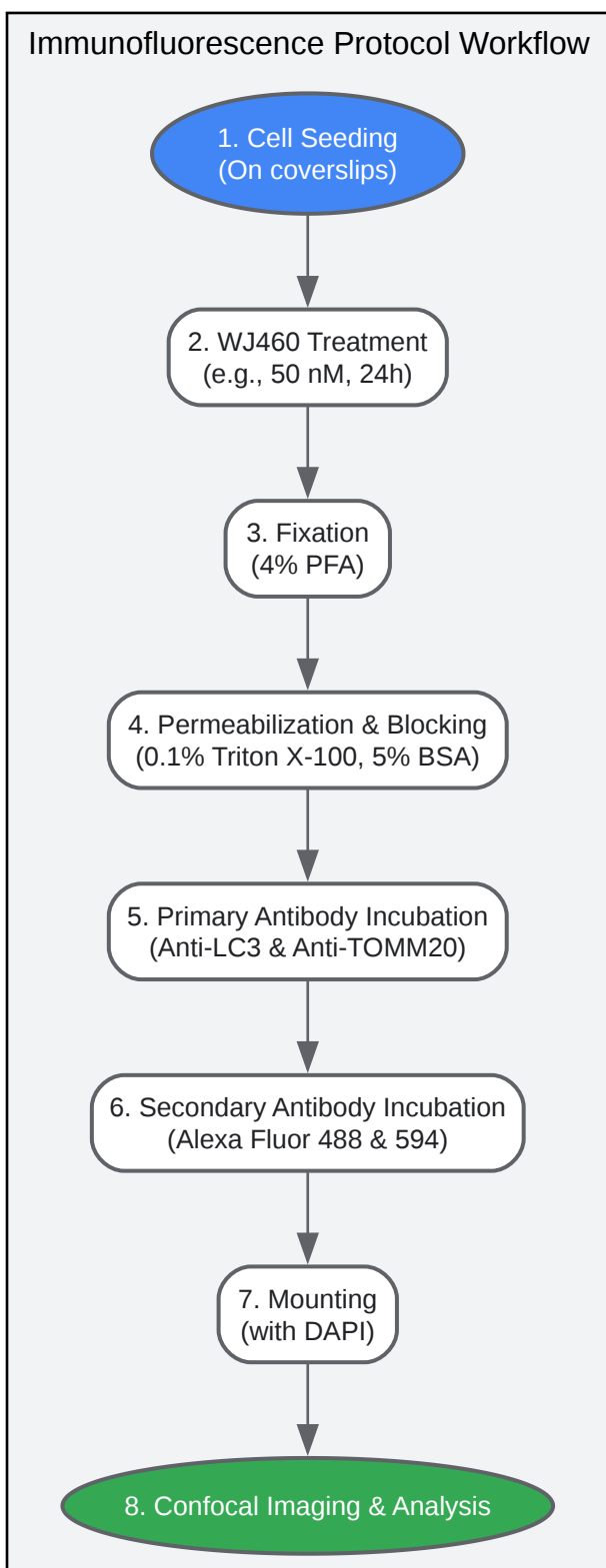
Mitophagy is a selective form of autophagy that removes damaged or superfluous mitochondria, playing a critical role in mitochondrial quality control and cellular homeostasis.[6][7][8] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[7] The induction of mitophagy by **WJ460** in cancer cells presents a promising therapeutic strategy.[3][5]

This application note provides a detailed protocol for the immunofluorescence staining and analysis of mitophagy in cells treated with **WJ460**. Immunofluorescence is a widely used technique to visualize the subcellular distribution of target proteins and organelles, allowing for the qualitative and quantitative assessment of mitophagy.[9][10] The primary method for visualizing mitophagy involves the colocalization of a mitochondrial marker with an autophagosome marker, such as microtubule-associated protein 1 light chain 3 (LC3).[11][12]

Signaling Pathway of WJ460-Induced Mitophagy and Ferroptosis

WJ460 exerts its effects by directly inhibiting MYOF.^[4] This inhibition triggers a cascade of events leading to both mitophagy and ferroptosis. **WJ460**-mediated MYOF inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation.^{[3][5]} This is coupled with a reduction in the abundance of key ferroptosis regulators, such as the cystine/glutamate transporter (xCT or SLC7A11) and glutathione peroxidase 4 (GPX4).^{[3][4]} The accumulation of damaged, ROS-producing mitochondria triggers their selective engulfment by autophagosomes in the mitophagy process, which ultimately contributes to ferroptotic cell death.^{[3][5][8]}





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